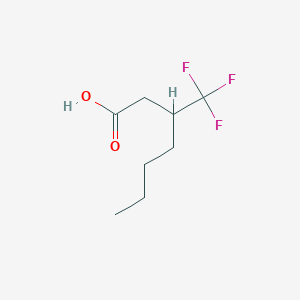![molecular formula C14H10ClN3O2 B8338079 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol](/img/structure/B8338079.png)
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenylhydrazine with a suitable carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinone derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol is unique due to the presence of both the oxadiazole ring and the phenolic group, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H10ClN3O2 |
|---|---|
Poids moléculaire |
287.70 g/mol |
Nom IUPAC |
4-[5-(3-chloroanilino)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-2-1-3-11(8-10)16-14-18-17-13(20-14)9-4-6-12(19)7-5-9/h1-8,19H,(H,16,18) |
Clé InChI |
AVFDMKUZYOTDES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=NN=C(O2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate](/img/structure/B8338010.png)


![6-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B8338038.png)
![1-{[(2-Bromoethyl)oxy]methyl}-3-fluorobenzene](/img/structure/B8338048.png)






![Ethyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B8338090.png)

